molecular formula C16H18N2O3S B2833752 N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide CAS No. 663164-53-2

N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B2833752
CAS RN: 663164-53-2
M. Wt: 318.39
InChI Key: NCRFNBPAASWDTR-UHFFFAOYSA-N
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Description

“N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group and the introduction of the sulfonyl group. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and sulfonyl groups would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and benzamide groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Antioxidant Activity

Benzamide compounds, including N-METHYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to protect cells from oxidative damage .

Antibacterial Activity

These compounds have also shown antibacterial activity against various types of bacteria . For instance, they have been found to be effective against E. coli, K. pneumoniae, and S. aureus .

Anti-microbial Activity

In addition to their antibacterial properties, benzamides have also demonstrated anti-microbial activity . This makes them potentially useful in the development of new antimicrobial drugs .

Anti-tumour Activity

Benzamides have been widely used in the treatment of cancer due to their anti-tumour properties . They can inhibit the growth of tumour cells and induce apoptosis .

Anti-inflammatory Activity

Benzamides, including N-METHYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE, have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases .

Allosteric Activators of Human Glucokinase

Some benzamide analogues have been found to act as allosteric activators of human glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism . This property could make them useful in the treatment of type-2 diabetes .

Industrial Applications

Amide compounds, including benzamides, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Thermodynamic Properties

The compound N-METHYL-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BENZAMIDE has been studied for its thermodynamic properties . These properties are important for understanding the behavior of the compound under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many sulfonyl compounds are used in the manufacture of dyes and detergents, while benzamides have applications in the pharmaceutical industry .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound has pharmaceutical applications, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-methyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-4-10-15(11-5-12)22(20,21)18(3)14-8-6-13(7-9-14)16(19)17-2/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRFNBPAASWDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide

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